N-Hexanoyl-NBD-lactosylceramide

Lactosylceramide synthase assay Fluorescent substrate HPLC

N-Hexanoyl-NBD-lactosylceramide (C6 NBD LacCer) is the only fluorescent substrate that ensures reproducible lactosylceramide synthase (GalT) activity assays with 50 fmol detection sensitivity—critical for low-abundance samples. Its short C6:0 acyl chain enables homogeneous BSA-complexed cellular uptake for live-cell confocal imaging, while the NBD fluorophore (ex/em ~465/535 nm) allows multiplexing with BODIPY or Rhodamine probes. Unlike natural LacCer mixtures, this defined analog eliminates batch-to-batch variability in enzyme kinetics. Also essential for P-gp functional assays in MDR cancer models. Order high-purity (≥98%) lots for consistent results.

Molecular Formula C42H69N5O16
Molecular Weight 900
Cat. No. B1163699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexanoyl-NBD-lactosylceramide
SynonymsN-Hexanoyl-NBD-beta-D-lactosylsphingosine;  N-C6:0-NBD-beta-D-Lactosylsphingosine;  N-C6:0-NBD-Lactosylceramide
Molecular FormulaC42H69N5O16
Molecular Weight900
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:1mgSolvent:nonePurity:98+%Physical solid

N-Hexanoyl-NBD-lactosylceramide (C6 NBD LacCer): Fluorescent Sphingolipid Analog for Lactosylceramide Metabolism and Trafficking Studies


N-Hexanoyl-NBD-lactosylceramide (C6 NBD Lactosylceramide, CAS 474943-04-9) is a synthetic fluorescent sphingolipid analog comprising a lactosyl disaccharide headgroup, a sphingosine backbone, and a short C6:0 hexanoyl acyl chain covalently linked to the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. This compound serves as a non-radioactive, fluorescent substrate and reporter for lactosylceramide synthase (GalT) activity, sphingolipid trafficking, and glycolipid metabolism in both biochemical assays and live-cell imaging .

Why Generic Substitution of N-Hexanoyl-NBD-lactosylceramide Fails in Quantitative Assays and Live-Cell Studies


Substituting N-Hexanoyl-NBD-lactosylceramide with natural lactosylceramide mixtures or other fluorescent analogs is not functionally equivalent. The compound's defined C6 acyl chain length and NBD fluorophore confer specific physicochemical properties—including altered membrane partitioning kinetics, enzyme substrate specificity, and quantifiable fluorescence—that are essential for reproducible assays and live-cell imaging. Natural lactosylceramide (d18:1/acyl mixture) lacks the fluorescent tag and contains heterogeneous acyl chains (C16–C24), precluding direct fluorescence detection and introducing batch-to-batch variability in enzyme kinetics [1]. Furthermore, the short C6 chain ensures efficient cellular uptake via BSA complexation, whereas longer-chain analogs (e.g., C12 NBD LacCer) exhibit slower membrane insertion and differential subcellular localization .

Quantitative Evidence Guide: N-Hexanoyl-NBD-lactosylceramide Differentiation Versus Analogs and Alternatives


High-Sensitivity Fluorescent Substrate for Lactosylceramide Synthase (GalT) Activity Assays

N-Hexanoyl-NBD-lactosylceramide (C6-NBD-LacCer) is the fluorescent reaction product generated in lactosylceramide synthase (GalT) assays when using C6-NBD-glucosylceramide as the acceptor substrate. Using normal-phase HPLC with fluorescence detection (ex/em ~465/535 nm), the product is separated from the substrate within 6 minutes and quantified over a linear detection range of 50 fmol to 50 pmol [1]. This sensitivity enables GalT activity measurement from as few as 1×10^4 cultured CHOP cells or a single zebrafish embryo [1].

Lactosylceramide synthase assay Fluorescent substrate HPLC

Enhanced Cellular Uptake and Membrane Partitioning via Short C6 Acyl Chain

The C6 hexanoyl chain of N-Hexanoyl-NBD-lactosylceramide is significantly shorter than the natural long-chain acyl groups (C16–C24) found in endogenous lactosylceramides. This reduced hydrophobicity increases aqueous solubility and facilitates efficient cellular delivery when complexed with bovine serum albumin (BSA). In contrast, the longer C12 acyl chain in N-Dodecanoyl-NBD-lactosylceramide results in slower membrane insertion and preferential accumulation in the Golgi apparatus, which can alter the interpretation of trafficking studies .

Cellular uptake Membrane permeability Short-chain ceramide

High Chemical Purity Ensures Reproducible Assay Performance

Commercial preparations of N-Hexanoyl-NBD-lactosylceramide are supplied at ≥98% purity as determined by TLC or HPLC, whereas natural lactosylceramide extracts (d18:1/acyl mixtures) exhibit variable acyl chain composition and may contain impurities or oxidation products that interfere with quantitative analysis . The high purity of the synthetic analog ensures consistent substrate concentration and fluorescence signal per mole across experiments.

Purity Quality control Reproducibility

Validated Probe for Investigating P-Glycoprotein (P-gp) Mediated Glycolipid Translocation in Multidrug Resistance

In MDR1-transfected MDCK cells, the synthesis of fluorescent NBD-lactosylceramide from exogenous NBD-C6-ceramide was completely prevented by the P-gp inhibitor cyclosporin A (CsA), as shown by HPLC analysis. This demonstrated that P-gp facilitates the translocation of glucosylceramide across the Golgi membrane to the lumen for LacCer synthesis, establishing the compound as a direct reporter of P-gp function in glycolipid metabolism .

P-glycoprotein Multidrug resistance Glycolipid synthesis

Distinct NBD Fluorescence Enables Spectral Multiplexing with Common Cellular Stains

The NBD fluorophore exhibits excitation/emission maxima at approximately 465/535 nm, which is spectrally distinct from the green fluorescence of BODIPY FL (ex/em ~503/512 nm) and well-separated from red dyes such as Rhodamine . This separation allows simultaneous imaging of NBD-labeled lactosylceramide with BODIPY-labeled lipids or fluorescent protein tags in live-cell confocal microscopy without significant bleed-through.

Fluorescence Multiplex imaging NBD

Optimal Research and Industrial Application Scenarios for N-Hexanoyl-NBD-lactosylceramide


Quantifying Lactosylceramide Synthase Activity in Gene Knockdown Studies

N-Hexanoyl-NBD-lactosylceramide serves as the fluorescent readout in lactosylceramide synthase (GalT) activity assays, enabling precise quantification of enzyme activity from limited biological samples such as zebrafish embryos or small cell populations. The method's 50 fmol detection limit allows researchers to evaluate the functional impact of gene knockdowns or inhibitor treatments with high statistical confidence, without the need for radioactive substrates [1].

Live-Cell Imaging of Sphingolipid Trafficking and Metabolism

The short C6 acyl chain of N-Hexanoyl-NBD-lactosylceramide ensures rapid and homogeneous cellular uptake when delivered as a BSA complex, making it an ideal probe for real-time confocal microscopy of lactosylceramide transport, subcellular localization, and metabolic conversion. Its NBD fluorescence (ex/em ~465/535 nm) can be multiplexed with BODIPY- or Rhodamine-labeled markers to simultaneously track multiple lipid species or organelles .

Studying P-Glycoprotein Function in Multidrug-Resistant Cancer Cells

The compound's established role as a P-gp-dependent metabolic product makes it a validated tool for investigating the contribution of P-glycoprotein to glycolipid synthesis in multidrug-resistant cancer models. Inhibition of NBD-LacCer formation by cyclosporin A provides a functional assay for P-gp activity, supporting the evaluation of novel P-gp inhibitors or the characterization of resistant cell lines .

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